6-Methoxyestra-1,3,5(10)-triene-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyestra-1,3,5(10)-triene-3,17-diol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the presence of a methoxy group at the 6th position and hydroxyl groups at the 3rd and 17th positions on the steroid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyestra-1,3,5(10)-triene-3,17-diol typically involves the modification of estradiol or its derivatives. One common synthetic route includes the methylation of estradiol at the 6th position using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified using chromatographic techniques and characterized by spectroscopic methods such as NMR and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyestra-1,3,5(10)-triene-3,17-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 3rd and 17th positions can be oxidized to ketones using oxidizing agents like Jones reagent or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding diol using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The methoxy group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3 in H2SO4), PCC in dichloromethane.
Reduction: LAH in ether, NaBH4 in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 6-Methoxyestra-1,3,5(10)-triene-3,17-dione.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxyestra-1,3,5(10)-triene-3,17-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on estrogen receptors and its potential role in modulating hormonal pathways.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 6-Methoxyestra-1,3,5(10)-triene-3,17-diol involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to ERs, the compound induces conformational changes that facilitate the recruitment of coactivators and the transcription of estrogen-responsive genes. This leads to various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics.
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound with hydroxyl groups at the 3rd and 17th positions.
Ethinylestradiol: A synthetic derivative with an ethinyl group at the 17th position.
Mestranol: A prodrug of ethinylestradiol with a methoxy group at the 3rd position.
Uniqueness
6-Methoxyestra-1,3,5(10)-triene-3,17-diol is unique due to the presence of the methoxy group at the 6th position, which can influence its binding affinity to estrogen receptors and its metabolic stability. This structural modification can result in distinct pharmacological properties compared to other estrogen derivatives.
Properties
Molecular Formula |
C19H26O3 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(20)9-15(12)17(22-2)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3/t13-,14-,16+,17?,18+,19+/m1/s1 |
InChI Key |
ZXHOGDYDNZUTSO-UTKXELFFSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=C3C=CC(=C4)O)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.